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RCM-1 is a small molecule compound identified as a specific inhibitor of the FOXM1 transcription factor.

The primary protein interaction partners and the mechanism by which RCM-1 acts are summarized below.

Direct Target: FOXM1 transcription factor [1].
Mechanism: RCM-1 inhibits the nuclear localization of FOXM1, increases its ubiquitination, and

leads to its degradation by proteasomes [1].
Key Disrupted Interaction: RCM-1 inhibits the protein-protein interaction (PPI) between FOXM1 and

β-catenin. This has been demonstrated in cultured tumor cells and in vivo animal models [1].
Downstream Effects: This disruption decreases FOXM1 and β-catenin protein levels in tumors,

reduces tumor cell proliferation, and increases tumor cell apoptosis [1].

The following diagram illustrates this signaling pathway and the point of RCM-1's intervention.
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Experimental Evidence for RCM-1

The key experiments that confirmed RCM-1's disruption of the FOXM1-β-catenin interaction and its anti-

tumor effects are detailed below.

Table 1: Key Experimental Evidence for RCM-1

Experimental Assay Key Findings
Experimental Context (Models
Used)

Co-immunoprecipitation
(Co-IP)

Demonstrated inhibition of the
protein-protein interaction

between β-catenin and FOXM1
[1].

Cultured tumor cells and in vivo tumor
models [1].
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Experimental Assay Key Findings
Experimental Context (Models
Used)

Confocal Imaging /
Immunofluorescence

Showed inhibition of FOXM1

nuclear localization in tumor
cells [1].

Cultured tumor cells (e.g., Rd76–9

rhabdomyosarcoma, B16-F10
melanoma) [1].

Western Blot Analysis Decreased FOXM1 and β-
catenin protein levels in tumors

[1].

Mouse models of rhabdomyosarcoma,
melanoma, and lung adenocarcinoma

[1].

*In Vivo* Efficacy Studies Inhibited tumor growth in

multiple mouse models [1].

Rd76–9 (rhabdomyosarcoma), B16-

F10 (melanoma), H2122 (human lung
adenocarcinoma) [1].

Information Availability and Research Context

It's important to understand the limitations of the available information for your requested guide:

Lack of Direct Comparative Data: The searched literature confirms RCM-1's effect on the FOXM1-
β-catenin complex but does not provide a head-to-head quantitative comparison with other FOXM1

inhibitors (like Thiostrepton or others mentioned in [2]) in terms of binding affinity, IC50 values, or
potency.

Alternative Targeting Strategy: One highly relevant alternative for inhibiting oncogenic protein-
protein interactions is the use of stapled peptides. A recent study successfully used this technology

to develop a peptide that inhibits the FAK-paxillin interaction, another PPI critical in cancer [3]. This
example is not a direct competitor to RCM-1 but serves as an excellent benchmark for the kind of

detailed quantitative data (e.g., binding affinity -KD) that is often required for a thorough comparison.

Table 2: Comparison with an Alternative PPI Inhibition Strategy

Feature RCM-1 (Small Molecule)
Stapled Peptide 1907 (Example from
[3])

Target FOXM1 / β-catenin interaction [1]. FAK FAT / Paxillin LD2 interaction [3].
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Feature RCM-1 (Small Molecule)
Stapled Peptide 1907 (Example from
[3])

Modality Small molecule [1]. All-hydrocarbon-stapled alpha-helical

peptide [3].

Reported Binding
Affinity

Specific quantitative data (e.g., KD,

Ki) not provided in searched results.

KD = 0.8 ± 0.6 µM (∼100-fold greater

than native sequence) [3].

Primary
Mechanism

Inhibits FOXM1 nuclear localization,

promotes its degradation [1].

Directly blocks the PPI by mimicking a

native helical motif [3].

Key Experimental
Evidence

Co-IP, reduced nuclear localization,

in vivo tumor growth inhibition [1].

X-ray co-crystal structure, Surface

Plasmon Resonance (SPR), in vivo
efficacy [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://www.nature.com/articles/s41467-025-57196-9
https://www.nature.com/articles/s41467-025-57196-9
https://pmc.ncbi.nlm.nih.gov/articles/PMC7341442/
https://www.nature.com/articles/s41467-025-57196-9
https://www.nature.com/articles/s41467-025-57196-9
https://pmc.ncbi.nlm.nih.gov/articles/PMC7341442/
https://www.nature.com/articles/s41467-025-57196-9
https://pmc.ncbi.nlm.nih.gov/articles/PMC7341442/
https://www.nature.com/articles/s41467-025-57196-9
https://www.smolecule.com/products/s541129?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7341442/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1598868/full
https://www.nature.com/articles/s41467-025-57196-9
https://www.smolecule.com/products/b541129#rcm-1-interaction-partner-confirmation
https://www.smolecule.com/products/b541129#rcm-1-interaction-partner-confirmation
https://www.smolecule.com/products/b541129#rcm-1-interaction-partner-confirmation
https://www.smolecule.com/products/s541129?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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